

# D-Psicose and its Role in Lipid Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: *D-Psicose*

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## Introduction

**D-Psicose**, also known as allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in certain fruits and commercially produced from corn or cellulose through enzymatic processes.[2] Despite being a monosaccharide with a sweet taste (about 70% of the sweetness of sucrose), it is minimally metabolized and provides negligible calories (approximately 0.4 kcal/g).[2][3] Emerging research has highlighted the potential of **D-Psicose** as a functional food ingredient with various physiological benefits, including anti-hyperglycemic, anti-inflammatory, and anti-obesity effects.[3][4] This technical guide provides an in-depth overview of the role of **D-Psicose** in lipid metabolism, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies.

## Core Concepts in Lipid Metabolism

Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of fats. Key players in this process include:

- **Lipogenesis:** The metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol to form triglycerides for storage. Key enzymes involved include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
- **Fatty Acid Oxidation ( $\beta$ -oxidation):** The catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH<sub>2</sub>, which are used for energy production.[5][6][7]

- Key Regulatory Proteins:
  - AMP-activated protein kinase (AMPK): A central energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipogenesis.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in lipogenesis.[\[11\]](#)[\[12\]](#)

## Effects of D-Psicose on Lipid Metabolism:

### Quantitative Data

Numerous studies have investigated the impact of **D-Psicose** on various markers of lipid metabolism. The following tables summarize the key quantitative findings from animal and human studies.

#### Table 1: Effects of D-Psicose on Body Weight and Fat Mass in Animal Models

Animal Model	D-Psicose Dose	Duration	Body Weight Change	Fat Mass Change	Reference
Sprague-Dawley rats	3% in diet	4 weeks	Lower body weight (389 ± 3 g vs 426 ± 6 g in control)	Not specified	[1]
C57BL/6J db/db mice	200 mg/kg BW	28 days	Sustained weight gain by about 10% compared to other groups	Not specified	[13]
C57BL/6 mice (High-Fat Diet)	5% in drinking water	8 weeks	Significantly lower weight gain compared to HFD control	Attenuated hepatic lipid accumulation	[14][15]
C57BL/6J-ob/ob mice	5% in diet	12 weeks	Decreased final body weight	Decreased adipose tissue mass and adipocyte size	[3]
Wistar rats	3% in diet	18 months	Significantly lower weight gain	Reduction of abdominal adipose tissue weight	[4]

**Table 2: Effects of D-Psicose on Serum and Hepatic Lipid Profiles in Animal Models**

Animal Model	D-Psicose Dose	Duration	Serum Triglycerides	Serum Total Cholesterol	Hepatic Triglycerides	Hepatic Total Cholesterol	Reference
C57BL/6 J db/db mice	200 mg/kg BW	28 days	No significant change	No significant change	Reversed by 37.88%	Reversed by 62.89%	[13]
NAFLD mice (High-Fat Diet)	2.5% and 5% in drinking water	12 weeks	Significantly lower	Significantly lower	Significantly reduced lipid accumulation	Not specified	[16]
Sprague-Dawley rats	3% in diet	4 weeks	Not specified	Not specified	Lowered	Not specified	[1]
Wistar rats (High-Fat/Fructose Diet)	5% in diet	6 weeks	Significantly lower	Not specified	Significantly lower	Not specified	[17]
C57BL/6 J mice (High-Fat Diet)	5% in diet	16 weeks	Not specified	Not specified	Significantly reduced	Not specified	[18]

**Table 3: Effects of D-Psicose on Lipid Metabolism in Human Studies**

Study Population	D-Psicose Dose	Duration	Key Findings on Lipid Profile	Reference
Normal human subjects	5 g, three times a day with meals	12 weeks	No abnormal effects or clinical problems found. Specific lipid profile changes not detailed.	[19]
Borderline diabetic and healthy subjects	5 g with a standard meal	Single ingestion	Primarily focused on blood glucose suppression.	[19]

Note: Data from human clinical trials on the specific effects of **D-Psicose** on lipid profiles are still emerging.

## Molecular Mechanisms of Action

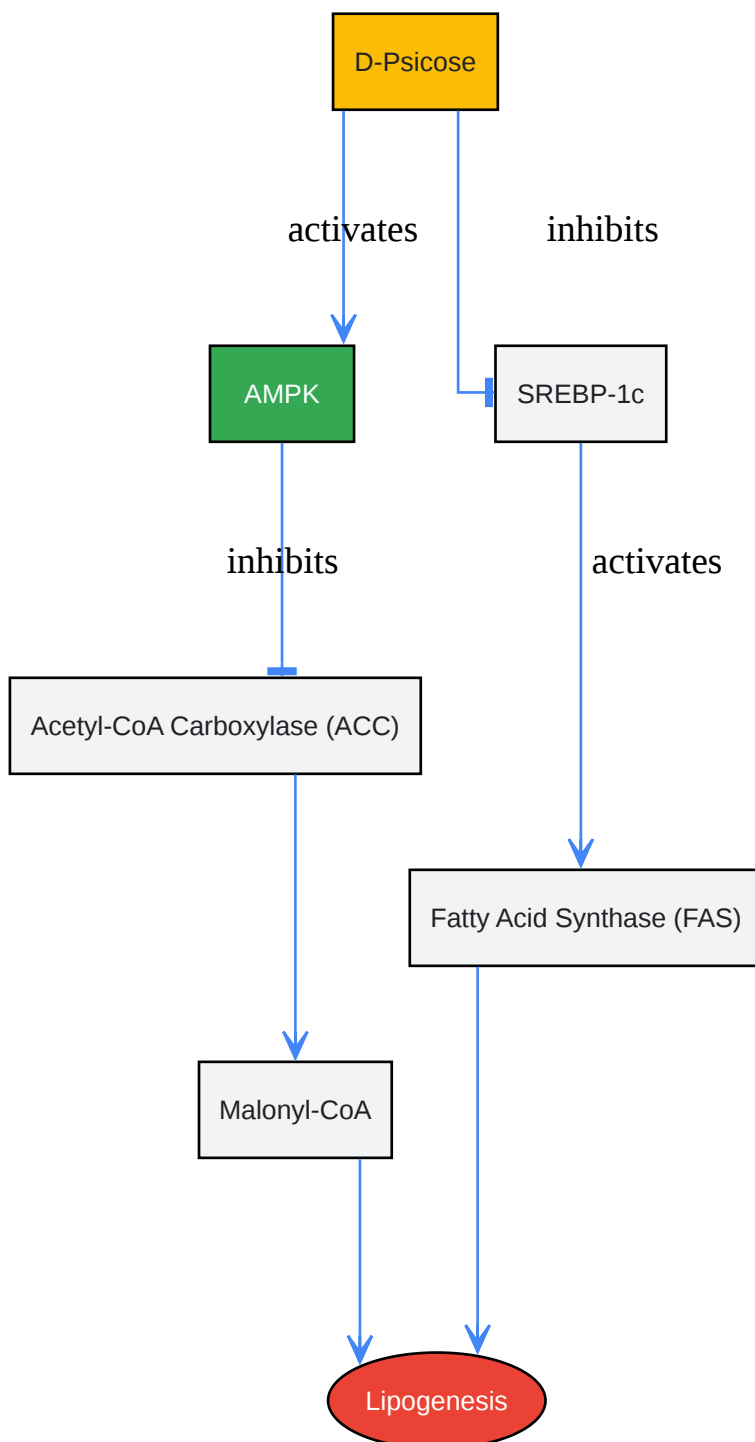
**D-Psicose** exerts its effects on lipid metabolism through multiple interconnected pathways, primarily centered around the regulation of key enzymes and transcription factors in the liver and adipose tissue.

## Regulation of Lipogenesis

**D-Psicose** has been shown to suppress lipogenesis, the process of synthesizing fatty acids and triglycerides.[1] This is achieved through the downregulation of key lipogenic enzymes and their master regulator, SREBP-1c.

- **Inhibition of SREBP-1c:** **D-Psicose** supplementation has been observed to suppress the expression of SREBP-1c.[11] SREBP-1c is a transcription factor that activates genes involved in fatty acid synthesis, such as ACC and FAS. By inhibiting SREBP-1c, **D-Psicose** effectively reduces the production of new fatty acids in the liver.
- **Activation of AMPK:** **D-Psicose** stimulates the phosphorylation and activation of AMPK.[11] Activated AMPK phosphorylates and inhibits ACC, a rate-limiting enzyme in fatty acid

synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis, and a potent inhibitor of fatty acid oxidation.



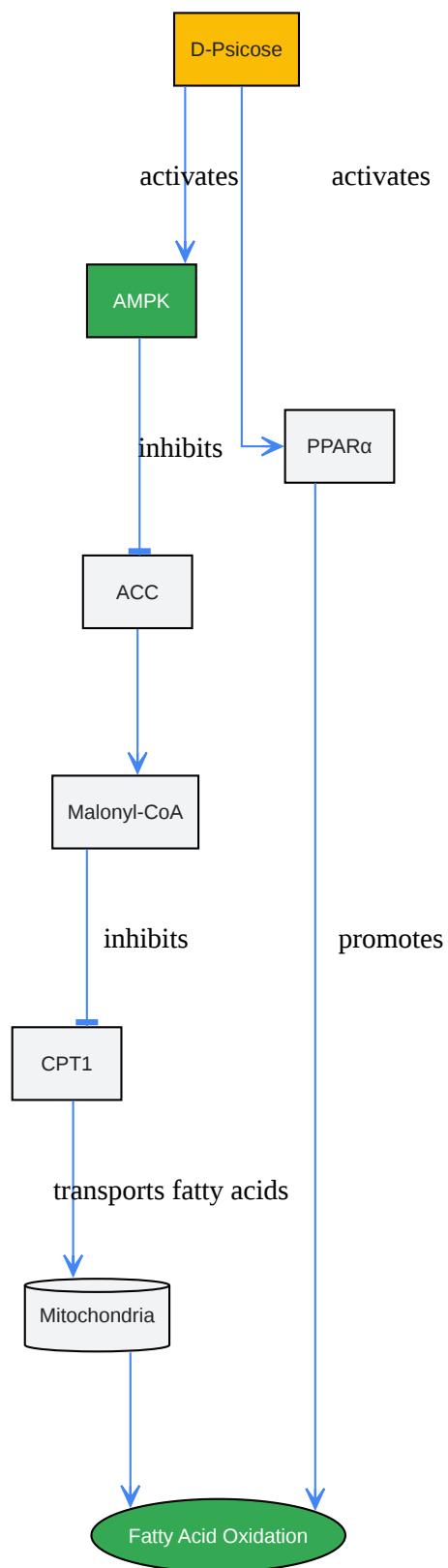
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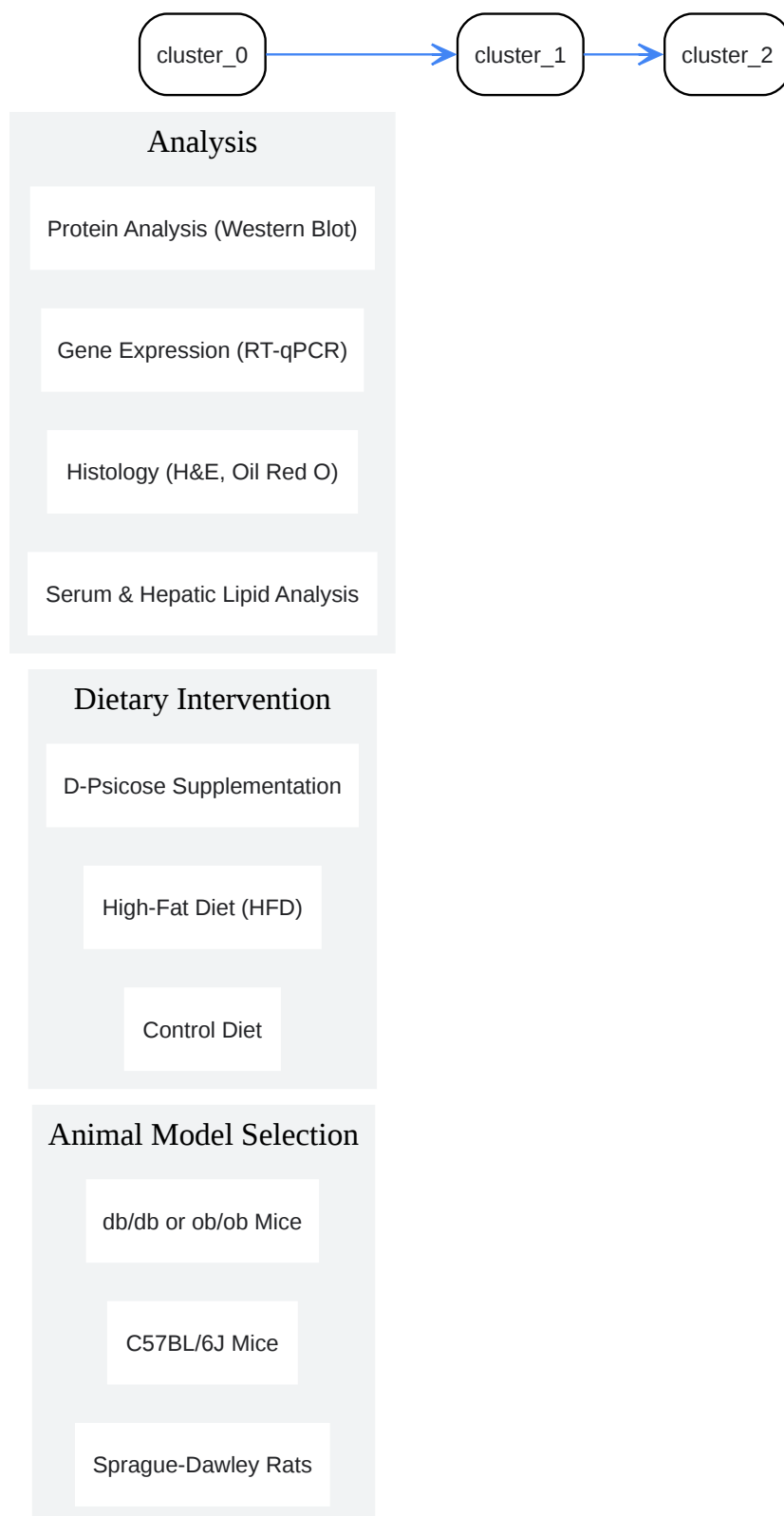
**Figure 1: D-Psicose** regulation of lipogenesis.

## Enhancement of Fatty Acid Oxidation

In addition to suppressing fat synthesis, **D-Psicose** also promotes the breakdown of fatty acids for energy.<sup>[1]</sup>

- **AMPK-mediated Fatty Acid Oxidation:** The activation of AMPK by **D-Psicose** also stimulates fatty acid oxidation.<sup>[11]</sup> As mentioned, AMPK inhibits ACC, leading to lower levels of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for  $\beta$ -oxidation. By reducing malonyl-CoA levels, **D-Psicose** relieves the inhibition of CPT1, thereby increasing fatty acid oxidation.
- **Upregulation of PPAR $\alpha$ :** Some studies suggest that **D-Psicose** can stimulate the expression of peroxisome proliferator-activated receptor-alpha (PPAR $\alpha$ ).<sup>[11]</sup> PPAR $\alpha$  is a nuclear receptor that plays a crucial role in upregulating genes involved in fatty acid uptake and oxidation.





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